ethyl [(3E)-3-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
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Overview
Description
Ethyl [(3E)-3-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is a complex organic compound with a molecular formula of C20H18ClN3O5 and a molecular weight of 415.827 Da . This compound belongs to the class of indole derivatives, which are known for their significant biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(3E)-3-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate typically involves the condensation of 2-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(3E)-3-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Ethyl [(3E)-3-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl [(3E)-3-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects such as apoptosis, cell cycle arrest, and inhibition of cell proliferation . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
(S)-(–)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide: This compound has similar structural features and biological activities, including inhibition of cell proliferation and induction of apoptosis.
Indole-3-acetic acid: A naturally occurring plant hormone with structural similarities to the indole moiety in ethyl [(3E)-3-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[3-[[2-(2-chlorophenoxy)acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5/c1-2-28-18(26)11-24-15-9-5-3-7-13(15)19(20(24)27)23-22-17(25)12-29-16-10-6-4-8-14(16)21/h3-10,27H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBHHZQABIIROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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